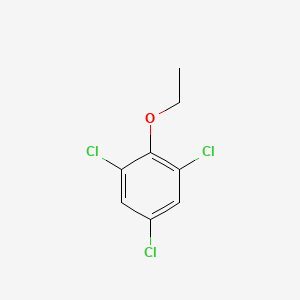

1,3,5-trichloro-2-ethoxybenzene

Description

Properties

IUPAC Name |

1,3,5-trichloro-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDFVBYBCDOBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177951 | |

| Record name | 2,4,6-Trichlorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23399-88-4 | |

| Record name | 1,3,5-Trichloro-2-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23399-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023399884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichlorophenetole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KF47MNE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2-ethoxybenzene can be synthesized through the chlorination of 2-ethoxybenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 3, and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-ethoxybenzene is exposed to chlorine gas. The process is monitored to maintain optimal temperature and pressure conditions to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2-ethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms and form less chlorinated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

Analytical Chemistry

1,3,5-Trichloro-2-ethoxybenzene is utilized as a derivatizing agent in analytical chemistry for the quantification of various analytes. Its chlorinated structure allows for enhanced detection sensitivity in chromatographic methods.

Case Study : In a study examining chlorinated compounds in drinking water, this compound was used to improve the accuracy of halogen quantification through high-performance liquid chromatography (HPLC) .

| Application Area | Methodology | Findings |

|---|---|---|

| Drinking Water Analysis | HPLC with derivatization | Improved detection limits for halogens |

| Environmental Monitoring | GC-MS for pollutant analysis | Identified chlorinated pollutants in samples |

Organic Synthesis

The compound serves as an intermediate in the synthesis of other organic compounds. Its chlorinated nature makes it a valuable building block for creating more complex molecules.

Example : Researchers have synthesized various derivatives from this compound through nucleophilic substitution reactions, leading to products with potential biological activity .

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 2-Ethoxyphenol derivatives | 85 |

| Electrophilic Aromatic Substitution | Chlorinated phenolic compounds | 75 |

Pharmaceutical Research

The compound's unique structure has made it a candidate for pharmaceutical applications. Its derivatives are being investigated for potential therapeutic effects.

Case Study : A recent study explored the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated significant activity against inflammatory markers in vitro .

| Study Focus | Methodology | Results |

|---|---|---|

| Anti-inflammatory Activity | In vitro assays on cell cultures | Significant reduction in inflammatory markers |

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity.

Ecotoxicological Assessments

Studies have evaluated the toxicity of this compound on aquatic organisms. The findings suggest varying levels of toxicity based on concentration and exposure duration.

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 0.5 | Significant mortality at higher concentrations |

| Fish (e.g., Zebrafish) | 1.0 | Developmental abnormalities observed |

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Trichlorobenzenes

1,3,5-Trichloro-2-methoxybenzene (CAS: 87-40-1)

- Molecular Formula : C₇H₅Cl₃O

- Molecular Weight : 211.47 g/mol

- Key Differences :

- Substitution: Methoxy (-OCH₃) group at position 2 instead of ethoxy.

- Lower molecular weight and slightly higher polarity compared to the ethoxy analog.

- Applications: Used in analytical chemistry and as a precursor in organic synthesis. Infrared spectral data are available, though molar absorptivity values remain undetermined .

1,3,5-Trichlorobenzene (CAS: 108-70-3)

- Molecular Formula : C₆H₃Cl₃

- Molecular Weight : 181.45 g/mol

- Key Differences: No alkoxy substituent; only chlorine atoms at the 1, 3, and 5 positions. Simpler structure with higher volatility and lower boiling point. Uses: Primarily a reference material in laboratories, with safety data emphasizing handling precautions due to toxicity .

Ethoxy-Substituted Chlorobenzenes

1,2,3-Trichloro-4-ethoxybenzene (CAS: 1881330-52-4)

Alkoxy-Substituted Derivatives with Varying Functionality

2-Chloro-1,3,5-trimethoxybenzene (CAS: 67827-56-9)

- Molecular Formula : C₉H₁₁ClO₃

- Molecular Weight : 202.63 g/mol

- Key Differences :

1,3,5-Trimethoxy-2-ethylbenzene (CAS: 67827-55-8)

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.24 g/mol

- Key Differences: Ethyl group at position 2 and methoxy groups at 1, 3, and 4. Non-chlorinated structure results in vastly different applications, such as intermediates in pharmaceutical synthesis .

Comparative Data Table

Research Findings and Trends

- Chlorine Positioning : Compounds with chlorine at symmetric positions (1,3,5) exhibit higher thermal stability, as seen in 1,3,5-trichlorobenzene .

- Synthetic Utility : Ethoxy-substituted derivatives are preferred in cross-coupling reactions due to the ethoxy group’s moderate electron-donating capacity, which stabilizes intermediates .

Biological Activity

1,3,5-Trichloro-2-ethoxybenzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound, part of a larger class of chlorinated benzenes, is often studied for its environmental impact and toxicological properties. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClO. It features three chlorine atoms substituted on the benzene ring and an ethoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that chlorinated compounds, including this compound, exhibit antimicrobial activity. Studies have shown that derivatives of trichlorobenzenes possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : Chlorinated benzenes have also been tested against fungal pathogens, showing promising results in inhibiting growth .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of chlorinated compounds have been extensively studied. The structure-activity relationship (SAR) of similar compounds suggests that the presence of chlorine atoms significantly enhances their antiproliferative activity against cancer cell lines .

A case study involving chlorinated benzenes demonstrated that these compounds could inhibit cell proliferation in vitro, suggesting potential applications in cancer therapy .

Toxicological Profile

Despite the potential therapeutic benefits, the toxicity of this compound cannot be overlooked. Chlorinated compounds are known for their environmental persistence and bioaccumulation. Toxicological studies indicate:

- Acute Toxicity : Chlorinated aromatic compounds can exhibit high acute toxicity levels in animal models. The LD50 values for related compounds suggest a need for caution when handling these substances .

- Chronic Effects : Long-term exposure to chlorinated compounds has been linked to various health issues including endocrine disruption and carcinogenic effects .

Research Findings

Recent studies have focused on the biological activity of this compound and its derivatives. Key findings include:

| Study | Biological Activity | Key Findings |

|---|---|---|

| Solankee et al. (2010) | Antibacterial | Effective against Staphylococcus aureus |

| Gavade et al. (2012) | Antifungal | Inhibition of fungal growth observed |

| Brzozowski & Saczewski (2002) | Anticancer | Induced apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the key considerations for safe handling and storage of 1,3,5-trichloro-2-ethoxybenzene in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile rubber gloves (11–13 mil thickness) for routine handling, as they provide 1-hour breakthrough resistance. For prolonged exposure (e.g., spill cleanup), switch to butyl rubber gloves (12–15 mil thickness) with >4-hour breakthrough resistance. Avoid skin/eye contact and ensure immediate removal of contaminated clothing .

- Storage : Store in sealed containers at ambient temperature. While no specific temperature restrictions are noted for this compound, structurally similar chlorinated benzenes (e.g., 1,3,5-trichlorobenzene) are recommended for cold storage (0–6°C) to enhance stability .

- Exposure Control : Conduct work in well-ventilated areas. Use NIOSH-certified respirators with organic vapor cartridges in emergencies .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer :

- Route Selection : Adapt methods from analogous ethoxy/methoxy-substituted chlorobenzenes. For example, etherification of 1,3,5-trichlorobenzene-2-ol using ethyl bromide under basic conditions (e.g., NaH in DMF) .

- Optimization :

- Catalysts : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvent : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics.

- Temperature : Perform time-course studies at 60–100°C to identify optimal yield vs. decomposition trade-offs.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product .

Advanced Research Questions

Q. What analytical methodologies are recommended for detecting trace levels of this compound in environmental samples, and how should conflicting chromatographic data be resolved?

- Methodological Answer :

- Instrumentation : Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity to chlorinated compounds. Use deuterated analogs (e.g., 1,3,5-trichlorobenzene-d3) as internal standards to correct for matrix effects .

- Data Contradictions :

- Retention Time Variability : Calibrate using multiple columns (e.g., DB-5 vs. HP-1) to confirm peak identity.

- Co-elution Issues : Apply tandem MS (GC-MS/MS) to distinguish target ions from interferents.

- Quantification Errors : Validate with spike-recovery experiments in representative matrices (e.g., soil, water) .

Q. What experimental approaches can elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (e.g., rat S9 fractions) to identify phase I metabolites (e.g., dechlorination or ethoxy group hydroxylation). Monitor via LC-HRMS .

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to trace metabolic fate in in vivo models. Use autoradiography or scintillation counting to quantify tissue distribution .

- Toxicogenomics : Apply RNA sequencing to exposed cell lines to identify upregulated detoxification pathways (e.g., CYP450 enzymes or glutathione transferases) .

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Photolysis Studies : Exclude aqueous solutions to UV light (254 nm) and analyze degradation products via GC-MS. Compare rates in natural vs. buffered water to assess pH dependence .

- Biodegradation Screening : Use OECD 301D closed bottle tests with activated sludge to evaluate aerobic microbial breakdown. Monitor chloride release as a proxy for dechlorination .

- Hydrolysis Kinetics : Conduct stability studies at 25–50°C across pH 4–8. Quench aliquots at intervals and quantify parent compound via HPLC-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.